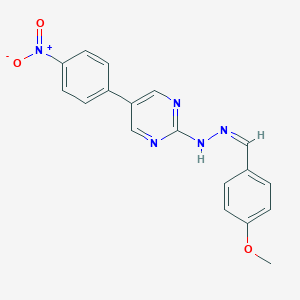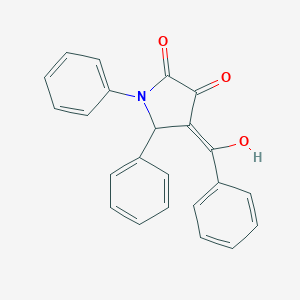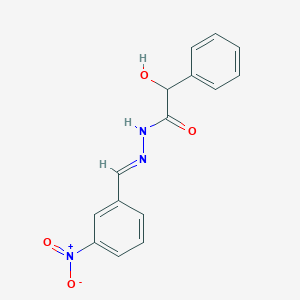
4-Methoxybenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as MPNPH and is a hydrazone derivative of 4-methoxybenzaldehyde. MPNPH has been found to have potential as a therapeutic agent for various diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of MPNPH involves its ability to induce apoptosis or programmed cell death in cancer cells. MPNPH has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
MPNPH has been found to have several biochemical and physiological effects in various cell types. In cancer cells, MPNPH induces apoptosis and inhibits cell proliferation. In addition, MPNPH has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, MPNPH has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MPNPH in laboratory experiments is its ability to induce apoptosis in cancer cells. This property makes MPNPH a useful tool in studying the mechanisms of programmed cell death and its potential as a therapeutic target for cancer. However, one of the limitations of using MPNPH is its potential toxicity and side effects. Therefore, careful consideration of the concentration and duration of treatment is necessary to avoid unwanted effects.
Orientations Futures
There are several future directions for research involving MPNPH. One potential area of research is the development of more efficient synthesis methods for MPNPH. In addition, further studies are needed to determine the optimal concentration and duration of treatment for MPNPH in various cell types. Furthermore, the potential of MPNPH as a therapeutic agent for neurodegenerative diseases and its underlying mechanisms of action require further investigation. Overall, MPNPH has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of MPNPH can be achieved through a multistep process involving the reaction between 4-methoxybenzaldehyde and 4-nitrophenylhydrazine. The resulting intermediate is then reacted with 2-chloropyrimidine to obtain MPNPH. The reaction conditions and purification methods used in the synthesis of MPNPH are critical in obtaining a high yield and purity of the final product.
Applications De Recherche Scientifique
MPNPH has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research involves its use as a potential therapeutic agent for cancer. MPNPH has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Other areas of research include its potential as an anti-inflammatory agent and its use in the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C18H15N5O3 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O3/c1-26-17-8-2-13(3-9-17)10-21-22-18-19-11-15(12-20-18)14-4-6-16(7-5-14)23(24)25/h2-12H,1H3,(H,19,20,22)/b21-10- |
Clé InChI |
WDRJYFNMFAFTKY-FBHDLOMBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)





![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)



